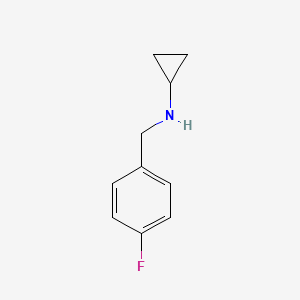

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

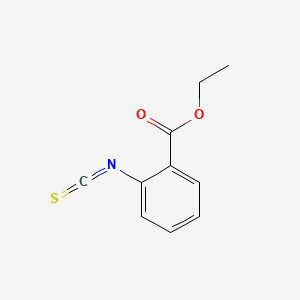

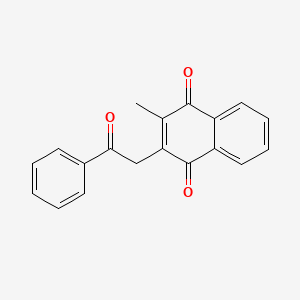

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (4-NPCA) is an aldehyde compound with a wide range of applications in both scientific research and industrial chemistry. It has been used as a starting material for the synthesis of various organic compounds, and as a reagent in various reactions. It is also used as a probe molecule in biochemical studies and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis of Analog Compounds : The compound has been used in the synthesis of various analogs and derivatives. For instance, Singh and Lesher (1991) explored the synthesis of analogs of amrinone, which involved the conversion of related pyridine compounds through a series of chemical reactions, including nitrations and reductions (Singh & Lesher, 1991).

Ring Transformations : The compound is involved in reactions that lead to ring closures and transformations, as studied by Bertha et al. (1998). They examined the acid-catalyzed reactions of certain carbaldehydes to produce various compounds (Bertha et al., 1998).

Michael Reactions : Betancort and Barbas (2001) described the use of unmodified aldehydes in catalytic Michael addition reactions, leading to the formation of gamma-formyl nitro compounds. These compounds have potential applications in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

Metal Complex Characterization : Odashima et al. (1993) investigated the extraction and characterization of metal complexes using 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde derivatives. Their work contributed to the molecular design of sensitive hydrazone reagents (Odashima et al., 1993).

Configurational Dynamics and Spectroscopy : A study by Gordillo et al. (2016) focused on a derivative of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde, exploring its configurational dynamics and photoisomerization. This research provides insights into the potential use of such compounds in molecular machines and electronic devices (Gordillo et al., 2016).

Catalysis and Pharmaceutical Applications : The role of derivatives of this compound in catalysis for the synthesis of pharmaceutical intermediates was investigated by Perozo-Rondón et al. (2006). They highlighted the use of substituted benzaldehydes in reactions yielding dihydropyridine derivatives, important in pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Catalysts : Constable et al. (2009) examined catalysts for the Henry reaction, optimizing conditions for converting 4-nitrobenzaldehyde to its derivatives. This research contributes to the understanding of catalytic reactions involving pyridine carbaldehydes (Constable et al., 2009).

Antimicrobial Activities : Prathipati and Sanasi (2022) conducted a one-pot green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, including 4-nitro pyridine-2-carbaldehyde. They explored the antimicrobial activities of these derivatives, demonstrating their biological potential (Prathipati & Sanasi, 2022).

Propriétés

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

CAS RN |

847446-87-1 |

Source

|

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

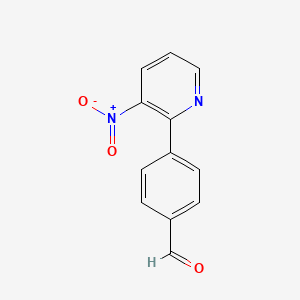

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)